Regiochemical Differentiation: Meta (3-) vs. Para (4-) Pyrrolidinone Substitution Position
The title compound bears the 2-oxopyrrolidin-1-yl substituent at the meta (3-) position of the central phenyl ring. In contrast, the commercially available QSOX1 inhibitor SBI-183 carries a pyrrolidine (non-oxo) group at the para (4-) position, while the para-oxopyrrolidinyl isomer constitutes yet a third distinct chemical entity . Regiochemical placement of substituents on the central phenyl ring of benzamide derivatives is known to govern molecular recognition at protein targets, and the meta vs. para position cannot be considered bioequivalent in the absence of direct comparative data [1].
| Evidence Dimension | Substitution position of pyrrolidinone/pyrrolidine moiety on central phenyl ring |
|---|---|
| Target Compound Data | 3-position (meta): 2-oxopyrrolidin-1-yl |
| Comparator Or Baseline | SBI-183: 4-position (para): pyrrolidin-1-yl; Para isomer: 4-position (para): 2-oxopyrrolidin-1-yl |
| Quantified Difference | Qualitative structural difference: meta vs. para regiochemistry; carbonyl present vs. absent (for SBI-183) |
| Conditions | Structural analysis by IUPAC nomenclature and SMILES comparison |
Why This Matters
Regiochemistry directly impacts target binding and biological activity; researchers must not substitute meta-substituted probes with para-substituted analogues without independent validation.
- [1] TargetMol. SBI-183 (3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide): QSOX1 inhibitor with Kd = 20 μM. Structural differentiation from meta-substituted analogues. View Source
